

A Comparative Spectroscopic Analysis of Methyl 4-(cyanoacetyl)benzoate and Its Methylated Derivatives

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Compound of Interest

Compound Name: **Methyl 4-(cyanoacetyl)benzoate**

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A detailed guide for researchers and drug development professionals on the spectral characteristics of **Methyl 4-(cyanoacetyl)benzoate** and its ortho- and meta-methylated analogs, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the spectral data for **Methyl 4-(cyanoacetyl)benzoate** and two of its methylated derivatives: Methyl 4-(cyanoacetyl)-2-methylbenzoate and Methyl 4-(cyanoacetyl)-3-methylbenzoate. Understanding the spectroscopic properties of these compounds is crucial for their identification, characterization, and application in synthetic chemistry and drug discovery. The addition of a methyl group to the benzoate ring induces notable shifts in the spectral data, which can be correlated with the substituent's electronic and steric effects.

Comparative Spectral Data

The following tables summarize the key spectral data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **Methyl 4-(cyanoacetyl)benzoate** and its methylated derivatives.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Compound	Ar-H (ppm)	-OCH ₃ (ppm)	-CH ₂ - (ppm)	Ar-CH ₃ (ppm)
Methyl 4-(cyanoacetyl)benzoate	8.18 (d, 2H), 8.05 (d, 2H)	3.97 (s, 3H)	4.15 (s, 2H)	-
Methyl 4-(cyanoacetyl)-2-methylbenzoate	7.78 (d, 1H), 7.52 (m, 2H)	3.92 (s, 3H)	~4.15 (s, 2H, predicted)	2.62 (s, 3H)
Methyl 4-(cyanoacetyl)-3-methylbenzoate (Predicted)	8.02 (s, 1H), 7.95 (d, 1H), 7.71 (d, 1H)	3.98 (s, 3H)	~4.15 (s, 2H, predicted)	2.64 (s, 3H)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound	C=O (ester) (ppm)	C=O (keto) (ppm)	Ar-C (ppm)	-OCH ₃ (ppm)	-CH ₂ - (ppm)	-CN (ppm)	Ar-CH ₃ (ppm)
Methyl 4-(cyanoacetyl)benzoate	165.8	188.5	135.2, 134.1, 130.2, 129.1	52.8	29.7	115.9	-
Methyl 4-(cyanoacetyl)-2-methylbenzoate	~166	~188	~(135- 128)	~52	~30	~116	~21
Methyl 4-(cyanoacetyl)-3-methylbenzoate	~166	~188	~(135- 128)	~52	~30	~116	~21

Note: Values for methylated derivatives are predicted based on known substituent effects in the absence of complete experimental data.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	v(C≡N)	v(C=O, ester)	v(C=O, keto)	v(C-O)
Methyl 4-(cyanoacetyl)benzoate	~2260	~1725	~1685	~1280
Methyl 4-(cyanoacetyl)-2-methylbenzoate	~2260	~1725	~1685	~1280
Methyl 4-(cyanoacetyl)-3-methylbenzoate	~2260	~1725	~1685	~1280

Note: The IR absorption bands are expected to be very similar for all three compounds, with minor shifts due to the methyl substituent.

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
Methyl 4-(cyanoacetyl)benzoate	203.06	172 ([M-OCH ₃] ⁺), 144 ([M-COOCH ₃] ⁺), 116, 89
Methyl 4-(cyanoacetyl)-2-methylbenzoate	217.07	186 ([M-OCH ₃] ⁺), 158 ([M-COOCH ₃] ⁺), 130, 103
Methyl 4-(cyanoacetyl)-3-methylbenzoate	217.07	186 ([M-OCH ₃] ⁺), 158 ([M-COOCH ₃] ⁺), 130, 103

Experimental Protocols

General Synthesis of Methyl 4-(cyanoacetyl)benzoate Derivatives

The synthesis of **Methyl 4-(cyanoacetyl)benzoate** and its derivatives can be achieved through the reaction of the corresponding methyl benzoate derivative with a cyanide source, followed by acylation. A general procedure is outlined below.

Synthesis of **Methyl 4-(cyanoacetyl)benzoate**:

A detailed synthesis involves the reaction of methyl 4-chlorocarbonylbenzoate with the dianion of cyanoacetic acid.[\[1\]](#)

- Preparation of the dianion of cyanoacetic acid: Cyanoacetic acid is dissolved in tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium is then added dropwise to form the dianion.[\[1\]](#)
- Acylation: A solution of methyl 4-chlorocarbonylbenzoate in THF is added dropwise to the dianion solution at -78 °C.[\[1\]](#) The reaction mixture is stirred for a specified time and then allowed to warm to room temperature.
- Work-up and Purification: The reaction is quenched with 1 M HCl. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, filtered, and concentrated.[\[1\]](#) The crude product is then purified by flash chromatography.

This general procedure can be adapted for the synthesis of the methylated derivatives by starting with the corresponding methylated methyl chlorocarbonylbenzoate.

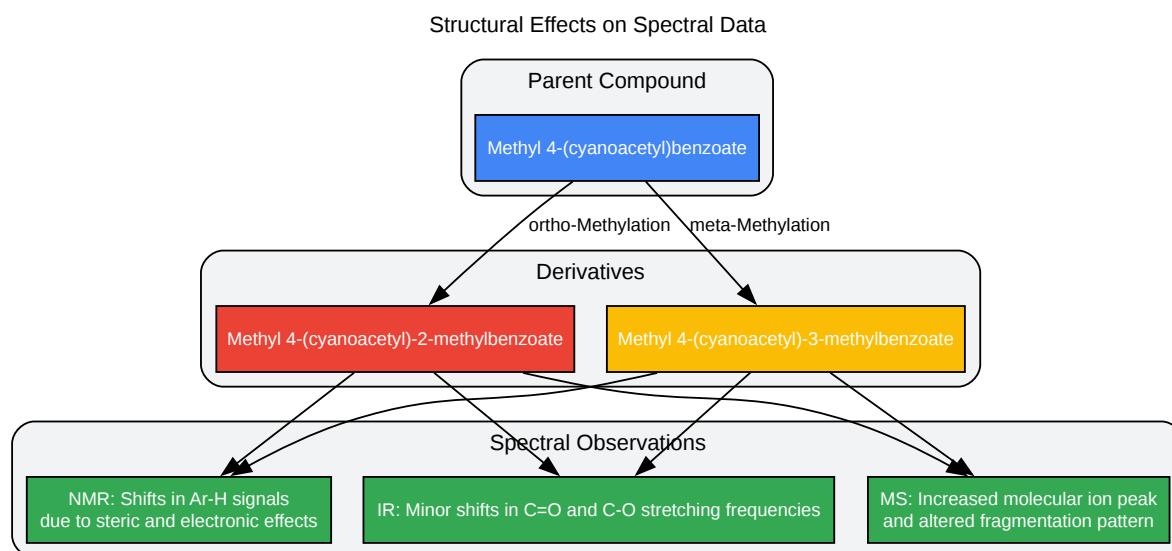
Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for GC-MS analysis.

Visualizations

Logical Relationship of Spectral Data

The following diagram illustrates the relationship between the chemical structures of the compounds and their expected spectral characteristics. The introduction of a methyl group at the ortho or meta position on the benzoate ring influences the electronic environment and, consequently, the chemical shifts in NMR spectroscopy.

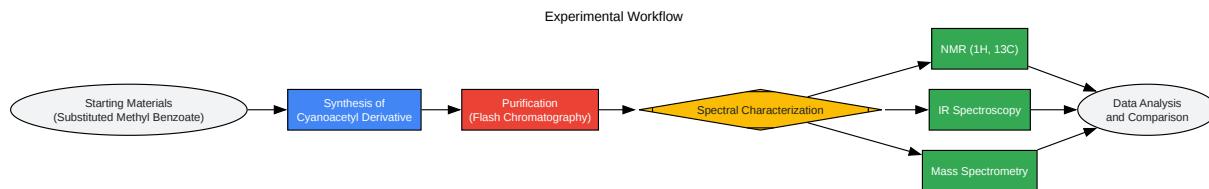


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Caption: Structural modifications and their spectral consequences.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and spectral characterization of **Methyl 4-(cyanoacetyl)benzoate** derivatives.



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Caption: Synthesis and analysis workflow.

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References

- 1. METHYL 4-(CYANOACETYL)BENZOATE | 69316-08-1 [chemicalbook.com]
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